molecular formula C5H9BrSn B14470262 Bromo(dimethyl)(prop-1-yn-1-yl)stannane CAS No. 66089-06-3

Bromo(dimethyl)(prop-1-yn-1-yl)stannane

Cat. No.: B14470262
CAS No.: 66089-06-3
M. Wt: 267.74 g/mol
InChI Key: PXONFRXDPRFDCS-UHFFFAOYSA-M
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Description

Bromo(dimethyl)(prop-1-yn-1-yl)stannane: is an organotin compound characterized by the presence of a tin (Sn) atom bonded to a bromo group, two methyl groups, and a prop-1-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromo(dimethyl)(prop-1-yn-1-yl)stannane can be synthesized through stannylation or C-Sn coupling reactions. One common method involves the reaction of dimethylstannane with propargyl bromide under controlled conditions to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Bromo(dimethyl)(prop-1-yn-1-yl)stannane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the tin atom.

    Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or halogens for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin compounds, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

Chemistry: Bromo(dimethyl)(prop-1-yn-1-yl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions. It is also employed in the synthesis of other organotin compounds .

Biology and Medicine:

Industry: In the industrial sector, organotin compounds are used as catalysts in polymerization reactions and as stabilizers in the production of plastics. This compound may have similar applications due to its reactivity and stability.

Mechanism of Action

The mechanism by which Bromo(dimethyl)(prop-1-yn-1-yl)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon, oxygen, and other atoms, facilitating the formation of new chemical bonds. The specific pathways and molecular targets depend on the type of reaction and the reagents involved .

Comparison with Similar Compounds

    Dimethylstannane: Another organotin compound with two methyl groups bonded to tin.

    Propargyl Bromide: A related compound with a similar propargyl group but without the tin atom.

    Vinylstannanes: Compounds with a vinyl group bonded to tin.

Uniqueness: Bromo(dimethyl)(prop-1-yn-1-yl)stannane is unique due to the combination of a bromo group, two methyl groups, and a prop-1-yn-1-yl group bonded to the tin atom. This unique structure imparts specific reactivity and properties that distinguish it from other organotin compounds .

Properties

CAS No.

66089-06-3

Molecular Formula

C5H9BrSn

Molecular Weight

267.74 g/mol

IUPAC Name

bromo-dimethyl-prop-1-ynylstannane

InChI

InChI=1S/C3H3.2CH3.BrH.Sn/c1-3-2;;;;/h1H3;2*1H3;1H;/q;;;;+1/p-1

InChI Key

PXONFRXDPRFDCS-UHFFFAOYSA-M

Canonical SMILES

CC#C[Sn](C)(C)Br

Origin of Product

United States

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